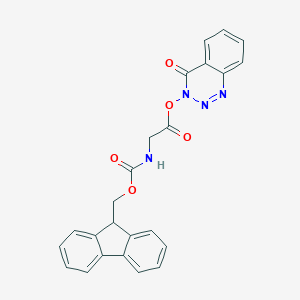

Fmoc-Gly-ODhbt

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5/c29-22(33-28-23(30)19-11-5-6-12-21(19)26-27-28)13-25-24(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20H,13-14H2,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEAVVDFOQEIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)ON4C(=O)C5=CC=CC=C5N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Gly-ODhbt: Chemical Structure, Properties, and Self-Indicating SPPS Protocols

This guide provides an in-depth technical analysis of Fmoc-Gly-ODhbt , a specialized activated ester used in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Fmoc-Gly-ODhbt (Fluorenylmethyloxycarbonyl-Glycine-3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester) is a pre-activated amino acid derivative designed to enhance coupling efficiency while minimizing side reactions such as racemization. Its defining characteristic is its self-indicating property : the liberation of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) leaving group generates a distinct yellow coloration in the presence of free amines, which fades upon reaction completion. This real-time visual feedback mechanism makes it an invaluable tool for manual synthesis and the optimization of difficult coupling sequences.

Chemical Identity & Structure

Structural Components

The molecule consists of three functional domains:

-

N-terminal Protection: The Fmoc group (9-fluorenylmethyloxycarbonyl), which is base-labile and removed by piperidine.

-

Amino Acid Core: Glycine (Gly), the simplest amino acid, lacking a chiral side chain (achiral).

-

C-terminal Activation: The ODhbt ester, derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (Dhbt-OH). This moiety acts as an electron-withdrawing leaving group that activates the carbonyl carbon for nucleophilic attack.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | Fmoc-Glycine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester |

| Common Abbreviation | Fmoc-Gly-ODhbt |

| CAS Number | 114119-87-8 |

| Molecular Formula | C₂₄H₁₈N₄O₅ |

| Molecular Weight | 442.42 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DMF, DCM, THF; Insoluble in water |

| Melting Point | 178–180 °C (Decomposes) |

| Storage Conditions | -20°C, desiccated, protected from light |

Structural Visualization (DOT)

The following diagram illustrates the hierarchical composition of the molecule.

Mechanistic Insight: The Self-Indicating Effect

Unlike standard active esters (e.g., OSu, OBt), ODhbt esters provide a built-in colorimetric monitoring system.

The Ion-Pair Mechanism

The "self-indicating" phenomenon relies on the acid-base properties of the liberated leaving group, HODhbt.

-

Initial State: The Fmoc-Gly-ODhbt ester is relatively colorless in solution.

-

Reaction Start: Upon addition to the resin, the ester encounters free amine groups (

-Resin). -

Ion Pairing: The unreacted amine groups on the resin deprotonate the liberated HODhbt (or interact with the activated ester), forming a yellow ionic complex on the solid support.

-

Completion: As the coupling proceeds, the free amines are acylated (converted to amides). The source of the basicity is removed (or the ion pair is disrupted), and the resin returns to its original off-white color.

Key Diagnostic:

-

Yellow Resin: Free amines present

Coupling incomplete. -

White/Colorless Resin: Free amines consumed

Coupling complete.

Reaction Pathway Diagram

Experimental Protocols

Synthesis of Fmoc-Gly-ODhbt

Researchers often synthesize this ester in-house to ensure freshness and reactivity.

Reagents:

-

Fmoc-Gly-OH (1.0 eq)

-

HODhbt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) (1.0 eq)

-

DCC (Dicyclohexylcarbodiimide) (1.0 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Dissolution: Dissolve Fmoc-Gly-OH (e.g., 6 mmol) and HODhbt (6 mmol) in cold anhydrous THF (20 mL) at 0°C.

-

Activation: Add DCC (6 mmol) dropwise to the stirring solution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. The mixture will become cloudy as DCU (dicyclohexylurea) precipitates.

-

Filtration: Filter off the insoluble DCU byproduct.

-

Crystallization: Evaporate the THF filtrate to dryness. Recrystallize the residue from a mixture of DCM/Hexane or Isopropanol to yield the pure ester.

-

Validation: Verify purity via HPLC and identity via NMR.

Automated SPPS Coupling Protocol

This protocol is optimized for difficult sequences where visual confirmation is desired.

| Step | Reagent/Action | Duration | Observation |

| 1. Swelling | DMF or DCM | 20 min | Resin expansion |

| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removal of previous Fmoc |

| 3. Wash | DMF (5x) | 1 min each | Ensure pH is neutral |

| 4. Coupling | Fmoc-Gly-ODhbt (3-4 eq) in DMF | 45-60 min | Resin turns YELLOW initially |

| 5. Monitoring | Visual Inspection | Continuous | Yellow fades to White |

| 6. Wash | DMF (3x), DCM (3x) | 1 min each | Remove excess reagents |

Note: No additional activator (like DIC or HBTU) is strictly necessary if using the pre-formed ester, but adding 1 eq of HOBt can sometimes accelerate the reaction further.

Advantages & Limitations

Advantages

-

Racemization Suppression: The Dhbt ester is less prone to oxazolone formation (a primary pathway for racemization) compared to standard esters, although Glycine itself is achiral and immune to racemization. This benefit is more critical when this ester strategy is applied to chiral amino acids (e.g., Fmoc-Cys-ODhbt, Fmoc-His-ODhbt).

-

Visual Feedback: Eliminates the need for destructive Kaiser tests in many cases.

-

Reactivity: More reactive than OSu esters; comparable to OBt esters.

Limitations

-

Atom Economy: The HODhbt leaving group is high molecular weight, reducing the "loading" of active amino acid per gram of powder compared to acyl chlorides or symmetrical anhydrides.

-

Solubility: The ester can be less soluble in pure DCM than the free acid; DMF is preferred.

-

Cost: HODhbt is generally more expensive than HOBt.

Safety & Handling (MSDS Highlights)

-

Hazards: HODhbt and its esters are potential irritants.

-

Sensitization: Like many coupling reagents (DCC, HOBt), repeated exposure can cause respiratory sensitization.

-

Handling: Always handle in a fume hood. Wear nitrile gloves.

-

Explosivity: While HODhbt is more stable than HOBt (anhydrous), benzotriazine derivatives should be treated with caution. Do not heat bulk solids excessively.

References

-

Atherton, E., et al. (1988).[1] Peptide synthesis.[2][1][3][4][5] Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonylamino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

-

König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

-

Luxembourg Bio Technologies. Synthesis and Aminolysis of N,N-Diethyl Carbamic Ester of HOBt Derivatives.Link

-

PubChem. Fmoc-Gly-OH Compound Summary. (For structural grounding of the precursor). Link

Sources

Fmoc-Gly-ODhbt CAS number and molecular weight

CAS Number: 114119-87-8 Molecular Weight: 442.42 g/mol Compound Class: Self-Indicating Activated Ester / Benzotriazinyl Ester

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Fmoc-Gly-ODhbt is a specialized, pre-activated ester derivative of Fmoc-Glycine utilized in Solid-Phase Peptide Synthesis (SPPS). Unlike standard OSu (succinimide) or OBt (benzotriazole) esters, the ODhbt (3,4-dihydro-4-oxobenzotriazin-3-yl) moiety offers a unique "self-indicating" property due to the chromogenic nature of its leaving group in basic media.

| Property | Data |

| Systematic Name | N-(9-Fluorenylmethoxycarbonyl)glycine 3,4-dihydro-4-oxobenzotriazin-3-yl ester |

| Common Name | Fmoc-Gly-ODhbt |

| CAS Registry Number | 114119-87-8 |

| Molecular Formula | C₂₄H₁₈N₄O₅ |

| Molecular Weight | 442.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, NMP; sparingly soluble in water |

| Storage | -20°C, desiccated (Hydrolysis sensitive) |

Part 2: The Mechanistic Advantage (Dhbt Chemistry)

The core value of Fmoc-Gly-ODhbt lies in its leaving group, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HO-Dhbt) . This system addresses two critical challenges in peptide chemistry: real-time reaction monitoring and racemization suppression.

1. The Self-Indicating Mechanism

In standard SPPS, the coupling reaction is often a "black box." Fmoc-Gly-ODhbt changes this by liberating HO-Dhbt upon aminolysis. In the presence of tertiary bases (e.g., DIEA) used in the coupling mixture, the liberated HO-Dhbt deprotonates to form the Dhbt anion (Dhbt-O⁻) , which exhibits a distinct bright yellow color.

-

Visual Confirmation: The immediate appearance of a yellow color confirms the active ester is present and the base is sufficient.

-

Wash Efficiency: The persistence of yellow color in the wash solvents indicates that the byproduct (and potentially unreacted active ester) has not yet been fully removed.

2. Racemization Suppression

While Glycine is achiral and cannot racemize, the methodology established by Fmoc-Gly-ODhbt is critical when applied to the broader peptide chain. Dhbt esters are known to suppress racemization in chiral amino acids better than OPfp esters due to an "internal buffering" effect and the specific geometry of the transition state.

3. Aminolysis Pathway Diagram

The following diagram illustrates the transformation of the white active ester into the coupled peptide and the yellow chromogenic byproduct.

Caption: Aminolysis of Fmoc-Gly-ODhbt yielding the peptide bond and the chromogenic Dhbt anion.

Part 3: Experimental Protocols

A. Synthesis of Fmoc-Gly-ODhbt (In-Situ & Isolated)

While commercially available (CAS 114119-87-8), it is often cost-effective to prepare the ester from the parent acid.

Reagents:

-

HODhbt (1.0 eq) [CAS: 28230-32-2][3]

-

DCC (Dicyclohexylcarbodiimide) (1.0 eq)

-

Solvent: Anhydrous THF or DMF

Protocol (Isolation Method):

-

Dissolution: Dissolve Fmoc-Gly-OH and HODhbt in anhydrous THF at 0°C.

-

Activation: Add DCC dropwise. Stir at 0°C for 1 hour, then at room temperature for 2–4 hours.

-

Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

-

Crystallization: Evaporate the solvent to roughly 20% volume. Add cold diethyl ether or hexane to precipitate the ester.

-

Drying: Filter the white solid and dry under high vacuum over P₂O₅.

B. Automated SPPS Usage Cycle

Fmoc-Gly-ODhbt is particularly useful in automated synthesizers where visual feedback (via flow cells) or post-coupling wash efficiency is monitored.

| Step | Reagent/Condition | Duration | Purpose |

| 1. Swelling | DMF or NMP | 30 min | Expose resin sites. |

| 2. Deprotection | 20% Piperidine/DMF | 5 + 15 min | Remove Fmoc from previous AA. |

| 3. Wash | DMF (Flow until UV baseline) | 5 x 1 min | Remove piperidine/fulvene. |

| 4. Coupling | Fmoc-Gly-ODhbt (3 eq) + DIEA (3 eq) | 45–60 min | Reaction turns YELLOW. |

| 5. Monitoring | Visual / UV | Continuous | Yellow color confirms active species. |

| 6. Wash | DMF | 5 x 1 min | Wash until Yellow color disappears. |

Part 4: Quality Control & Validation

To ensure the integrity of the reagent before use, the following QC parameters should be verified.

HPLC Analysis[4][5]

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Fmoc) and 300 nm (Dhbt).

-

Acceptance Criteria: Purity > 98%; Free Fmoc-Gly-OH < 0.5%.

Workflow Visualization

The following diagram outlines the decision logic for using Fmoc-Gly-ODhbt in a difficult sequence.

Caption: Decision matrix for selecting Fmoc-Gly-ODhbt to mitigate aggregation and monitor coupling.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.

-

ChemicalBook. (2024). Fmoc-Gly-ODhbt Product Entry & CAS Verification. Retrieved from

-

Atherton, E., Holder, J. L., Meldal, M., Sheppard, R. C., & Valerio, R. M. (1988). Peptide synthesis.[2][4][5] Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2887-2894. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

- 1. Fmoc-Gly-OH, 29022-11-5 | BroadPharm [broadpharm.com]

- 2. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

- 3. 3-hydroxy-1,2,3-benzotriazin-4-one28230-32-2,Purity98%_Aemon Chemical Technology Co.Limited [molbase.com]

- 4. Fmoc-Gly-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

Visualizing Fidelity: The Strategic Advantage of ODhbt Active Esters in Peptide Synthesis

The following technical guide details the strategic application of ODhbt active esters in peptide synthesis, adhering to the specified editorial and formatting directives.

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the "black box" nature of coupling reactions—where success is often only verified post-factum—remains a critical bottleneck. While 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are industry standards for racemization suppression, they lack intrinsic feedback mechanisms.

ODhbt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) active esters bridge this gap by offering a self-indicating capability.[1] These esters liberate a chromogenic byproduct (Dhbt-OH) that ionizes in the presence of unreacted amines to form a bright yellow complex. This guide delineates the mechanistic superiority of ODhbt esters, providing a self-validating protocol that allows researchers to visually monitor coupling efficiency in real-time, eliminating the need for destructive Kaiser tests during critical elongation steps.

Mechanism of Action: The Chromogenic Switch

The core advantage of ODhbt esters lies in the unique physicochemical properties of the leaving group, Dhbt-OH . Unlike the colorless byproducts of HOBt or OSu esters, Dhbt-OH functions as a pH-sensitive indicator within the microenvironment of the solid support.

The Acylation-Ionization Cycle

The mechanism operates on a dual-pathway system: Acylation (peptide bond formation) and Indication (colorimetric feedback).

-

Activation: The Fmoc-amino acid is esterified to Dhbt-OH, forming the active ester (Fmoc-AA-ODhbt).

-

Coupling: The resin-bound amine attacks the carbonyl of the active ester.

-

Release: The peptide bond is formed, and Dhbt-OH is released as a byproduct.

-

Indication (The "Yellow Flash"): The liberated Dhbt-OH is acidic. It immediately protonates any remaining unreacted amino groups on the resin, forming a bright yellow ammonium salt .

-

Completion: As the coupling proceeds to completion, free amine groups are consumed. Without the basic amine to stabilize the ion pair, the yellow color dissipates (or is easily washed away), leaving the resin colorless.

Diagram: The Self-Indicating Feedback Loop

Caption: The mechanistic cycle of ODhbt coupling. The transient formation of the yellow amine-salt complex provides real-time visual feedback on the presence of unreacted amines.

Comparative Performance Analysis

While visual feedback is the primary differentiator, ODhbt esters must also compete on reactivity and fidelity. The following data synthesizes field performance compared to standard HOBt and HOAt methodologies.

Table 1: Comparative Metrics of Active Esters

| Feature | ODhbt (Dhbt-OH) | HOBt | HOAt | OSu (NHS) |

| Primary Function | Activation + Visual Monitoring | Activation + Racemization Suppression | High-Speed Activation | Bioconjugation (Water soluble) |

| Leaving Group pKa | ~3.8 (Acidic) | ~4.6 | ~3.2 | ~6.0 |

| Racemization Control | High (Comparable to HOBt) | High | Very High | Moderate |

| Visual Indicator | Yes (Yellow Anion) | No (Colorless) | No (Colorless) | No |

| Safety Profile | Stable / Irritant | Explosive (Anhydrous) | Explosive | Stable |

| Solubility (DMF) | Excellent | Good | Good | Moderate |

Key Insight: While HOAt offers slightly faster kinetics for sterically hindered couplings, ODhbt provides a safety advantage (non-explosive) and the unique "built-in" monitoring system, making it superior for automated synthesis where real-time validation is required without pausing for Kaiser tests.

Experimental Protocols

The following protocols are designed to be self-validating. The appearance and subsequent disappearance of the yellow color serves as the internal checkpoint.

Preparation of Fmoc-Amino Acid ODhbt Esters

Note: Pre-formed esters are stable and can be stored.[2] This protocol describes the isolation of the crystalline active ester.

Reagents:

-

Fmoc-Amino Acid (1.0 eq)

-

HODhbt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) (1.0 eq)

-

DCC (Dicyclohexylcarbodiimide) (1.0 eq)

-

Solvent: THF (Tetrahydrofuran) or DMF/DCM mixture.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Fmoc-amino acid and HODhbt in a minimal volume of cold THF (0°C).

-

Activation: Add DCC (dissolved in THF) dropwise to the stirring mixture at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.

-

Observation: A white precipitate of DCU (dicyclohexylurea) will form.

-

-

Filtration: Filter off the DCU byproduct.

-

Crystallization: Evaporate the filtrate to dryness. Recrystallize the residue from Ethanol/Petroleum Ether or Ethyl Acetate/Hexane.

-

Validation: The product should be a white to pale yellow crystalline solid.

"Self-Indicating" Solid Phase Coupling Protocol

This workflow replaces the standard HBTU/DIEA cycle.

Workflow Diagram:

Caption: The visual decision matrix for ODhbt coupling. The process relies on the extinction of the yellow color to signal endpoint.

Detailed Procedure:

-

Swelling: Swell the Fmoc-deprotected resin in DMF. Drain.

-

Coupling: Dissolve the Fmoc-AA-ODhbt (3 equivalents relative to resin loading) in DMF.

-

Critical Note: Do not add exogenous base (like DIEA) initially if you wish to strictly monitor the resin-bound amine. The reaction proceeds efficiently without it for pre-formed esters.

-

-

Addition: Add the ester solution to the resin.[3]

-

Visual Check (T=5 min): The resin beads should turn bright yellow .

-

Agitation: Agitate at room temperature.

-

Endpoint Determination: Monitor the color of the beads (not just the solution).

-

Incomplete: Beads remain yellow.

-

Complete: Beads return to their original color (usually white/translucent) as the amine is converted to the non-basic amide.

-

-

Wash: Drain and wash with DMF (5x). The flow-through may be yellow (containing HODhbt), but the resin itself must be colorless.

Safety & Stability (E-E-A-T)

A critical, often overlooked advantage of ODhbt over benzotriazole-based alternatives is safety.

-

Explosive Hazard: Anhydrous HOBt and HOAt are classified as desensitized explosives. They require careful handling and shipping (often wetted).

-

ODhbt Stability: HODhbt and its esters are significantly more stable and do not possess the same explosive propagation risk. This makes ODhbt esters particularly suitable for large-scale GMP manufacturing where safety compliance is paramount.

References

-

Atherton, E., Holder, J. L., Meldal, M., Sheppard, R. C., & Valerio, R. M. (1988).[10][11] 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis.[10] Journal of the Chemical Society, Perkin Transactions 1, 2887-2894.

-

König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid und 3-Hydroxy-4-oxo-3.4-dihydro-1.2.3-benzotriazin. Chemische Berichte, 103(7), 2034-2040.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[12] Journal of the American Chemical Society, 115(10), 4397-4398. (Comparative context for racemization).

-

Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Reference for safety profiles of coupling reagents).

Sources

- 1. ebin.pub [ebin.pub]

- 2. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. chempep.com [chempep.com]

- 4. US20090093063A1 - Color Changing and Coverage Indicating Hand Sanitizer - Google Patents [patents.google.com]

- 5. The Science Behind Color-Changing Indicators - Oreate AI Blog [oreateai.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. transition metal ammine complex ions with primary aliphatic amines ethylamine 1,2-diaminoethane monodentate bidentate ligands 3d-block copper(II) Cu2+ cobalt(II) Co2+ Nickel(II) Ni2+ chromium(III) Cr3+ complexes organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

Technical Guide: Mechanism of Fmoc-Gly-ODhbt Acylation in SPPS

Executive Summary

In the landscape of Solid Phase Peptide Synthesis (SPPS), the use of 3,4-dihydro-4-oxobenzotriazin-3-yl (ODhbt) esters represents a sophisticated approach to acylation. While less ubiquitous than modern uronium salts (e.g., HATU, HBTU), ODhbt esters offer a unique bio-orthogonal advantage: self-indication .

This guide dissects the acylation mechanism of Fmoc-Gly-ODhbt . Unlike standard carbodiimide couplings, this system utilizes the acidity of the liberated leaving group (H-Dhbt) to form a colorimetric ion pair with unreacted resin-bound amines. This allows for real-time, non-destructive monitoring of the coupling reaction without the need for invasive tests (e.g., Kaiser test).

Key Takeaway: The efficacy of Fmoc-Gly-ODhbt relies on the balance between the electrophilicity of the carbonyl carbon and the stability of the Dhbt leaving group, which serves dual roles as an activator and an endpoint indicator.

The Chemical Architecture

To understand the mechanism, one must first understand the reagents. The system consists of the N-protected amino acid (Fmoc-Glycine) activated as an ester of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (H-Dhbt).

Structural Components[1]

-

Fmoc Group: Provides N-terminal protection, ensuring reaction occurs only at the activated carboxylate.

-

Glycine (Gly): The amino acid cargo. Being achiral, it eliminates concerns regarding racemization (epimerization) at the

-carbon, making it an ideal model for kinetic studies. -

ODhbt Ester: The "warhead." The bond between the Glycine carbonyl and the oxygen of the Dhbt ring is highly reactive toward nucleophiles due to the electron-withdrawing nature of the benzotriazine ring.

Mechanistic Pathways

The acylation reaction proceeds via a nucleophilic acyl substitution. However, the uniqueness of the ODhbt system lies in the secondary acid-base equilibrium that occurs parallel to the acylation.

The Acylation Core Mechanism

The primary reaction is the attack of the resin-bound amine (nucleophile) on the activated ester carbonyl.

-

Nucleophilic Attack: The lone pair of the N-terminal amine on the solid support attacks the carbonyl carbon of the Fmoc-Gly-ODhbt.

-

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the solvent (typically DMF or NMP).

-

Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the Dhbt anion (Dhbt⁻) as the leaving group.

-

Amide Bond Formation: The result is the formation of the peptide bond (Fmoc-Gly-Resin).

The Self-Indicating "Ion-Pair" Mechanism

This is the defining feature of Dhbt chemistry.

-

The Byproduct: The leaving group, H-Dhbt, is weakly acidic (

). -

The Indicator: In the presence of unreacted free amines (Resin-NH₂), H-Dhbt transfers a proton to the amine.

-

The Color Generation: The resulting salt complex [Resin-NH₃⁺][Dhbt⁻] is bright yellow .

-

The Endpoint: As the coupling proceeds, the free amine (Resin-NH₂) is converted to an amide (Resin-NH-CO-R). The amide is not basic enough to deprotonate H-Dhbt. Consequently, the yellow ion pair cannot form, and the resin beads return to their native color (white/translucent).

Visualization of the Mechanism

The following diagram illustrates both the acylation pathway and the parallel indicator pathway.

Figure 1: Mechanistic flow of Fmoc-Gly-ODhbt acylation.[1][2] Note the side-loop (yellow) creating the visual indicator.

Experimental Protocol

This protocol describes the pre-activation and coupling of Fmoc-Gly-ODhbt. While pre-formed esters are available, in situ preparation is common to ensure reactivity.

Reagents & Equipment

-

Amino Acid: Fmoc-Gly-OH (0.4 M in DMF).

-

Activator: H-Dhbt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one).

-

Coupling Agent: DIC (Diisopropylcarbodiimide).

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

-

Resin: Standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).

Step-by-Step Methodology

| Step | Action | Mechanistic Insight |

| 1. Activation | Dissolve Fmoc-Gly-OH (1.0 eq) and H-Dhbt (1.0 eq) in DMF. Add DIC (1.0 eq). Stir for 5-10 min. | Formation of the O-acylisourea intermediate, followed by attack of H-Dhbt to form the stable active ester Fmoc-Gly-ODhbt . |

| 2. Filtration | Filter the mixture to remove DCU (diisopropylurea) precipitate. | DCU is the insoluble byproduct of DIC. Removing it prevents resin clogging. |

| 3. Addition | Add the filtrate (containing Fmoc-Gly-ODhbt) to the pre-swelled, deprotected resin. | The acylation reaction begins immediately upon contact with the resin-bound amines. |

| 4. Observation | Observe the resin color. The beads should turn bright yellow . | The liberated H-Dhbt protonates the remaining free amines on the resin, forming the yellow Dhbt⁻ anion salt. |

| 5. Incubation | Agitate at room temperature. Time varies (30-90 min). | As the reaction proceeds, free amines are converted to amides. |

| 6. Endpoint | Monitor color change. The yellow color will fade from the beads. | When the beads are white (or off-white), the coupling is >99% complete. The amine "sink" for the protons is gone. |

| 7. Wash | Drain and wash with DMF (5x).[3] | Removes excess reagents and the soluble H-Dhbt byproduct. |

Troubleshooting & Optimization

Solvent Effects

The polarity of the solvent influences the stability of the ion pair.

-

DMF/NMP: Ideal. High polarity stabilizes the transition state and solubilizes the peptide chain.

-

DCM: Less effective for Dhbt monitoring; the ion pair is less stable and the color change may be less distinct.

Side Reactions

While ODhbt is robust, specific side reactions can occur if coupling is prolonged excessively.

-

Ring Opening: In highly sterically hindered couplings (not Glycine), the amine may attack the carbonyl of the triazine ring instead of the amino acid carbonyl. This results in a permanent modification of the peptide chain with a fluorophore-like adduct.

-

Racemization: Fmoc-Gly-ODhbt is immune to racemization (Gly is achiral). However, for chiral amino acids (e.g., Fmoc-His, Fmoc-Cys), ODhbt esters generally show low racemization, comparable to HOBt esters [1].

Data: Comparison of Active Esters

| Feature | ODhbt Ester | HOBt Ester | Oxyma Pure |

| Reactivity | Moderate to High | Moderate | High |

| Leaving Group pKa | ~9.2 (H-Dhbt) | ~4.6 (HOBt) | ~4.6 (Oxyma) |

| Visual Monitoring | Yes (Yellow -> White) | No | No |

| Racemization Suppression | Excellent | Good | Excellent |

| Stability | High (isolable solid) | Moderate | Moderate |

Visualizing the Workflow

The following flowchart details the decision-making process during the synthesis cycle.

Figure 2: Operational workflow for monitoring Dhbt-mediated coupling.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text describing the Pepsyn K / ODhbt methodology).

-

König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte.

-

Cameron, L. R., et al. (1981). 3-Hydroxy-4-oxo-3,4-dihydrobenzotriazine as an additive in peptide synthesis. Journal of the Chemical Society, Chemical Communications.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive. Journal of the American Chemical Society.

- Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Harnessing the Self-Indicating Properties of Dhbt Esters for Real-Time Monitoring in Solid-Phase Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein manufacturing, enabling the creation of complex biomolecules for research and therapeutic applications.[1][2][3] A critical challenge in SPPS is ensuring the completeness of the amino acid coupling reactions at each step. Incomplete couplings lead to deletion sequences, which are difficult to separate from the target peptide, ultimately impacting yield and purity.[1][4] This guide provides a comprehensive overview of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt) esters, a class of self-indicating reagents that offer an elegant and efficient solution for real-time visual monitoring of coupling reactions in SPPS.

The Challenge: Monitoring the Unseen Reaction

In the iterative cycle of SPPS, the acylation reaction, where a protected amino acid is coupled to the N-terminus of the growing peptide chain, is the most crucial step.[5] The reaction's kinetics can be unpredictable, influenced by factors like the specific amino acid sequence, steric hindrance, and potential on-resin aggregation.[4][5] Traditional methods for monitoring coupling completion, such as the Kaiser test, are performed "offline," requiring the synthesis to be halted and a small sample of resin beads to be removed for analysis. While effective, these methods are disruptive, qualitative, and can be cumbersome in an automated workflow. The quest for a non-invasive, real-time monitoring technique led to the development of self-indicating active esters.

The Mechanism of Action: How Dhbt Esters Signal Reaction Completion

The self-indicating property of Dhbt esters stems from the release of a colored byproduct upon successful peptide bond formation. The process begins with the preparation of Fmoc-amino acid-Dhbt esters. These are active esters where the carboxyl group of the Nα-Fmoc-protected amino acid is esterified with 3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt, also known as HODhbt).[6][7]

When this activated amino acid ester is introduced to the resin-bound peptide with a free N-terminal amine, the following reaction cascade occurs:

-

Nucleophilic Attack: The free amine group on the growing peptide chain attacks the activated carbonyl carbon of the Fmoc-amino acid-Dhbt ester.

-

Peptide Bond Formation: A new peptide bond is formed, elongating the peptide chain.

-

Release of the Chromophore: The leaving group, HOOBt, is released.

-

Color Generation: In the basic environment of the coupling reaction, which is created by the presence of unreacted free amines on the resin, the liberated HOOBt is ionized. This ionization results in the formation of a distinct yellow anion.[6]

The intensity of this yellow color is directly proportional to the amount of unreacted amine groups on the resin. As the coupling reaction proceeds and more amine groups are acylated, the concentration of the free amine decreases. Consequently, the equilibrium shifts, and the yellow color of the solution and the resin beads fades. The complete disappearance of the yellow color provides a clear visual signal that the coupling reaction has reached completion.[6]

Caption: Mechanism of self-indication by Dhbt esters in SPPS.

Experimental Protocol and Workflow

Integrating Dhbt esters into an SPPS workflow is straightforward. The primary modification is the use of pre-prepared Fmoc-amino acid-Dhbt active esters instead of in-situ activation.

Step-by-Step Methodology

-

Resin Preparation: Start with the resin-bound peptide chain that has undergone Fmoc deprotection, presenting a free N-terminal amine.

-

Coupling Solution Preparation: Dissolve the desired Fmoc-amino acid-Dhbt ester in a suitable SPPS solvent, such as N,N-dimethylformamide (DMF).

-

Coupling Reaction: Add the coupling solution to the prepared resin. The reaction vessel will immediately develop a yellow color on the resin beads and in the supernatant.

-

Visual Monitoring: Agitate the reaction mixture and observe the color. The reaction is complete when the yellow color completely fades from both the resin and the solution. If the color persists for an extended period, it may indicate a "difficult coupling" that requires longer reaction time or alternative strategies.

-

Washing: Once the reaction is complete (indicated by the absence of color), drain the reaction vessel and wash the resin thoroughly with DMF to remove any residual byproducts.

-

Deprotection: Proceed with the standard Fmoc deprotection step using a piperidine solution to prepare for the next coupling cycle.

Caption: A typical SPPS cycle incorporating Dhbt ester for monitoring.

Quantitative Data and Comparative Analysis

While visual inspection is powerful, the release of HOOBt can also be monitored spectrophotometrically for a more quantitative analysis. The concentration of the liberated HOOBt anion in the solution can be measured over time, providing kinetic data for the coupling reaction.

| Parameter | Dhbt Ester Method | Standard In-Situ Activation (e.g., HBTU/DIPEA) |

| Monitoring Principle | Release of colored HOOBt anion | No inherent real-time indicator |

| Monitoring Method | Visual (color disappearance) or Spectrophotometric (e.g., ~400-440 nm) | Offline tests (e.g., Kaiser, Chloranil) |

| Reaction Control | Real-time, allows for precise endpoint determination | Based on pre-set, often excessive, reaction times |

| Reagent Stoichiometry | Can be optimized to near-stoichiometric amounts, reducing waste | Often requires a large excess of reagents to ensure completion |

| Workflow Impact | Reduces need for offline tests, streamlines automation | Requires interruption of synthesis for monitoring |

Expert Insights: Advantages and Trustworthiness

The use of Dhbt esters embodies a self-validating system. The disappearance of the color is a direct chemical consequence of the consumption of the starting material (the free amine), providing trustworthy feedback on the reaction's status.

-

Expertise & Experience: Experienced peptide chemists can use the rate of color change to diagnose potential issues. For instance, a rapidly fading color indicates an efficient coupling, whereas a persistently yellow solution signals a sterically hindered or otherwise "difficult" coupling that may require elevated temperatures or extended reaction times.

-

Trustworthiness: This method is inherently more reliable than fixed-time protocols, as it accounts for the variability in coupling rates between different amino acids. This prevents both under-coupling (leading to impurities) and over-coupling (wasting time and potentially causing side reactions like racemization).[8]

-

Authoritative Grounding: The principle is well-established in the literature, with the ionization of the liberated hydroxy component by the resin-bound amine providing a reliable colorimetric indicator of acylation progress.[6]

Limitations and Considerations

-

Color Perception: The visual endpoint can be subjective and may be difficult to discern with intensely colored resins.

-

Preparation of Esters: Unlike in-situ activation methods, the Fmoc-amino acid-Dhbt esters must be prepared and purified beforehand, adding an extra synthetic step. However, many common derivatives are commercially available.[9]

-

Very Fast Reactions: In microwave-assisted SPPS, where coupling times can be very short, the color change might be too rapid for reliable manual observation, though it is still suitable for automated spectrophotometric monitoring.[10]

Conclusion: A Clear Advantage in Peptide Synthesis

Dhbt esters provide a powerful and intuitive tool for monitoring the most critical step in Solid-Phase Peptide Synthesis. By offering a real-time, non-invasive visual cue of reaction completion, they allow researchers to optimize protocols, reduce reagent waste, and increase the fidelity of the final peptide product. This method moves beyond the "one-size-fits-all" approach of fixed reaction times, enabling a more precise and efficient synthesis tailored to the specific demands of each coupling step. For any laboratory engaged in peptide synthesis, the adoption of Dhbt esters represents a significant step towards more reliable, economical, and scientifically sound production of peptides.

References

-

Atherton, E., & Sheppard, R. C. (1985). Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2065-2073. [Link]

-

ResearchGate. (2018). Color change during coupling in peptide synthesis?. [Link]

-

Carpino, L. A., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

-

Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Collins, J. M., et al. (2017). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- Palasek, S. A., et al. (2007). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Peptide Science, 90(3), 235-242.

- Giraud, M., et al. (2014).

- Pedersen, S. L., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Medicinal Chemistry, 6(8), 937-954.

-

Veranova. (2025). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. [Link]

-

ResolveMass Laboratories Inc. (2026). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. [Link]

-

Vapourtec. (2024). Benefits of Fast Flow Solid Phase Peptide Synthesis (FF-SPPS) vs traditional batch methods. [Link]

- Indian Academy of Sciences. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(108).

- Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 60(3-4), 211-224.

- Sheppard, R. C. (1990). Monitoring reactions in solid-phase peptide synthesis by conductivity measurements.

- CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.

- Fischer, P. M. (2003). The design, synthesis and application of stereochemical and directed peptide libraries. Current Opinion in Chemical Biology, 7(6), 726-732.

- Han, Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Guryanov, I., et al. (2019). Stirring solid-phase peptide synthesis to a new level of efficiency. Chemical Science, 10(33), 7734-7740.

- S. S. A. El-Reedy. (1976). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 29(1), 132.

- U.S. Patent No. 5,233,044. (1993). Active esters for solid phase peptide synthesis.

- University of Glasgow. (2021). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 12(35), 11696-11705.

Sources

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 3. jpt.com [jpt.com]

- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. WO1990011291A1 - Monitoring reactions in solid-phase peptide synthesis by conductivity measurements - Google Patents [patents.google.com]

- 6. Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. bachem.com [bachem.com]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. people.uniurb.it [people.uniurb.it]

- 10. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Utility of Fmoc-Gly-ODhbt in Solid Phase Peptide Synthesis

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for Fmoc-Gly-ODhbt in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

Fmoc-Gly-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester of Fmoc-glycine) represents a high-reactivity activated ester used in SPPS to suppress racemization and provide visual feedback during coupling. However, unlike hindered amino acid derivatives (e.g., Val, Ile), Fmoc-Gly-ODhbt exhibits a unique instability profile. It is prone to a spontaneous O-to-N acyl migration , converting the reactive active ester into an inert N-acyl amide byproduct. This guide outlines the mechanistic basis of this instability, provides detection protocols, and recommends specific handling strategies to prevent "silent" coupling failures.

The Stability Paradox of Dhbt Esters

Dhbt esters are generally celebrated for their dual utility:

-

Self-Indicating: The liberated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (Dhbt-OH) anion is bright yellow, allowing visual monitoring of the coupling endpoint (color disappears as the anion is washed away or protonated).

-

Racemization Suppression: The auxiliary nucleophilic nature of the liberated Dhbt-OH suppresses oxazolone formation.

However, Glycine derivatives present a specific challenge. The lack of a side chain (

The Primary Degradation Mechanism: O-to-N Acyl Migration

The primary cause of Fmoc-Gly-ODhbt instability is the thermodynamic drive to form a stable amide bond via rearrangement.

-

Active State (O-Isomer): The amino acid is esterified to the oxygen of the N-hydroxy moiety. This is the high-energy, reactive species.

-

Inactive State (N-Isomer): The acyl group migrates to the nitrogen atom of the triazine ring. This forms a stable, unreactive amide.

Because Glycine is unhindered, the carbonyl carbon is highly accessible to the nucleophilic nitrogen of the triazine ring (N-2 or N-4 depending on resonance), facilitating this migration.

Secondary Degradation: Ring Opening

Under prolonged storage or exposure to nucleophiles, the benzotriazine ring itself can open, leading to the formation of o-azidobenzoic acid derivatives. This not only consumes the reagent but introduces azide contaminants that can pose safety risks or interfere with subsequent chemistry (e.g., Staudinger reductions).

Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways between the desired aminolysis (peptide coupling) and the undesired intramolecular rearrangement.

Caption: Kinetic competition between desired aminolysis (green) and thermodynamic rearrangement to the inactive N-acyl isomer (red).

Experimental Analysis & Detection

To ensure the integrity of Fmoc-Gly-ODhbt, researchers must validate the reagent purity prior to use, especially if the bottle has been opened or stored in solution.

HPLC Purity Check Protocol

The rearranged N-acyl isomer has a distinct retention time and UV profile compared to the active O-ester.

Method:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Solvent A: 0.1% TFA in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Detection: 254 nm (aromatic) and 300 nm (benzotriazine specific).

Interpretation:

-

Active Ester: Elutes later (more hydrophobic).

-

Dhbt-OH (Hydrolysis): Elutes early (polar).

-

N-Acyl Isomer: Elutes between Dhbt-OH and Active Ester. Note: If a significant peak is observed adjacent to the main peak that does not correspond to free Fmoc-Gly-OH, it is likely the rearranged amide.

Comparative Stability Data (Solution Phase)

The following table summarizes the half-life (

| Amino Acid Derivative | Steric Bulk | Primary Degradation Mode | |

| Fmoc-Val-ODhbt | High ( | > 72 Hours | Slow Hydrolysis |

| Fmoc-Leu-ODhbt | Medium | ~ 48 Hours | Hydrolysis / Slow Rearrangement |

| Fmoc-Gly-ODhbt | None | < 6 Hours | Rapid O-to-N Rearrangement |

Best Practices and Mitigation Strategies

Storage and Handling

-

Solid State: Store at

C under argon/nitrogen. Keep desiccated. The solid is stable for months if kept dry. -

Solution State: Do not store stock solutions. Dissolve Fmoc-Gly-ODhbt in DMF immediately prior to addition to the resin.

-

Base Exposure: Avoid dissolving the ester in DMF containing DIPEA (base) until the moment of coupling. Base catalyzes the rearrangement.[1]

The "Pfp" Alternative

For Glycine specifically, the Pentafluorophenyl (OPfp) ester is a superior alternative for pre-activation or automated storage.

-

Fmoc-Gly-OPfp: Does not suffer from O-to-N rearrangement.

-

Reactivity: Slightly lower than ODhbt but sufficient for Glycine (which couples rapidly due to low sterics).

-

Recommendation: If using an automated synthesizer with pre-dissolved reagents in a carousel, replace Fmoc-Gly-ODhbt with Fmoc-Gly-OPfp .

Troubleshooting "Difficult" Couplings

If a synthesis fails at a Glycine residue despite using ODhbt:

-

Check Reagent Age: If the bottle is old, the solid may have rearranged on the shelf (rare but possible if wet).

-

Switch Protocol: Use in situ activation (e.g., Fmoc-Gly-OH + HBTU/HOBt) instead of a pre-formed ester.

-

Double Coupling: Perform the first coupling with OPfp (stability) and the second with ODhbt (speed/monitoring).

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.

-

König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide and 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte, 103(3), 788-798. Link

-

Atherton, E., et al. (1988). Peptide synthesis.[2][3][4][][6][7] Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonylamino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2887-2894. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. (Context on benzotriazole rearrangement mechanisms). Link

Sources

- 1. The Mechanism of the Rappe RearrangementA Stereochemical Investigation Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chimia.ch [chimia.ch]

- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 7. chemimpex.com [chemimpex.com]

Fmoc-Gly-ODhbt in DMF and NMP: A Practical Guide to Solubility and Application in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-Gly-ODhbt, a critical activated amino acid ester, in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the workhorse solvents of modern solid-phase peptide synthesis (SPPS). Moving beyond simple solubility values, this document delves into the physicochemical principles governing dissolution, outlines factors that influence solution stability, and presents robust protocols for both determining and optimizing solubility in a laboratory setting. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to empower researchers to mitigate common synthesis failures such as incomplete couplings and sequence deletions, thereby enhancing peptide purity and yield.

Introduction: The Critical Role of Solubility in SPPS

In the stepwise process of Fmoc-based solid-phase peptide synthesis (SPPS), the efficient coupling of an incoming Fmoc-protected amino acid to the N-terminus of the growing peptide chain is paramount. This reaction occurs in the liquid phase, with reagents delivered to the solid support resin. Consequently, the complete dissolution of all reactants is a prerequisite for successful synthesis.

Fmoc-Gly-ODhbt is the active ester derivative of Fmoc-Glycine, formed by reaction with 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine (Dhbt-OH).[1] These ODhbt esters are highly reactive and are designed to facilitate rapid amide bond formation with minimal side reactions.[1][2] However, their efficacy is entirely dependent on their ability to remain fully solvated in the reaction solvent. Poor solubility of an activated amino acid can lead to several critical failures[3]:

-

Incomplete Coupling: Undissolved reagent cannot participate in the reaction, leading to the permanent deletion of the intended amino acid from the peptide sequence.

-

Reduced Reaction Kinetics: Low concentrations of dissolved reagent can drastically slow down the coupling reaction, requiring extended reaction times and increasing the risk of side reactions.

-

System Failures: In automated synthesizers, precipitation can lead to clogged tubing and delivery failures, compromising the entire synthesis.

This guide focuses specifically on DMF and NMP, the two principal solvents used in SPPS, to provide a framework for understanding and mastering the solubility of Fmoc-Gly-ODhbt.[4][5]

Physicochemical Foundations of Solubility

Understanding the molecular interactions between the solute (Fmoc-Gly-ODhbt) and the solvents (DMF, NMP) is key to explaining solubility behavior.

-

Solute: Fmoc-Gly-ODhbt: This molecule possesses a large, nonpolar fluorenyl (Fmoc) group, a polar ester linkage, and the Dhbt aromatic system. Its overall character is that of a large organic molecule with significant nonpolar surface area but also polar regions capable of dipole-dipole interactions.

-

Solvents: DMF and NMP: Both are polar aprotic solvents, meaning they have a significant dipole moment but lack acidic protons.[6][7] They are highly effective at solvating a wide range of organic molecules, including the protected amino acids used in SPPS.[3][] DMF is slightly more polar than NMP.[4] Their ability to dissolve Fmoc-Gly-ODhbt stems from their capacity to disrupt the solute's crystal lattice energy through favorable dipole-dipole and van der Waals interactions.

Quantitative & Qualitative Solubility Data

While Fmoc-Gly-ODhbt is a reactive intermediate often generated in situ, its solubility is expected to be high, mirroring that of its precursor, Fmoc-Gly-OH. General literature confirms that Fmoc-protected amino acids exhibit excellent solubility in both DMF and NMP.[][9]

The table below summarizes the known solubility of the stable precursor, Fmoc-Gly-OH, which serves as a reliable proxy for understanding the behavior of its activated ester.

| Compound | Solvent | Concentration | Temperature (°C) | Observations & Source |

| Fmoc-Gly-OH | DMF | 0.5 M (148.7 mg/mL) | Not Specified | Reported as "clearly soluble". |

| Fmoc-Gly-OH | DMF | Not Specified | Not Specified | Readily soluble.[9] |

| Fmoc-Gly-OH | DMSO | 100 mg/mL | Not Specified | Readily soluble, ultrasonic assistance may be needed.[10] |

Expert Insight: The high solubility of the Fmoc-Gly-OH precursor is a strong indicator that its ODhbt active ester derivative will also be highly soluble. The activation process does not fundamentally alter the molecule's polarity in a way that would drastically reduce its affinity for polar aprotic solvents like DMF and NMP.

Critical Factors Influencing Solubility & Solution Stability

Achieving and maintaining a clear, homogenous solution involves more than just adding solute to a solvent. Several factors can dramatically impact the outcome.

Solvent Quality and Purity

The purity of DMF and NMP is arguably the most critical variable.

-

Water Content: Both solvents are hygroscopic. Absorbed water can decrease the solubility of nonpolar compounds and, more critically, lead to the hydrolysis of the active ester back to the unreactive carboxylic acid (Fmoc-Gly-OH).[11][12] Causality: The active ester is more susceptible to nucleophilic attack by water than the amide bond formation is to the peptide N-terminus.

-

DMF Degradation: Over time, especially when exposed to air and light, DMF can degrade into dimethylamine and formic acid.[6][13] Dimethylamine is a base and can cause premature removal of the Fmoc protecting group, leading to side reactions.[6][13] Using aged or improperly stored DMF is a common source of synthesis failure. It is recommended to use peptide synthesis-grade solvents and to sparge aged DMF with an inert gas like nitrogen to remove amine impurities.[13]

-

NMP Stability: While less prone to generating basic impurities, it has been reported that Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[6]

Temperature

For most solids, solubility increases with temperature. Gentle warming (< 40°C) can be used to aid dissolution.[14] However, this must be balanced against the thermal stability of the active ester. Prolonged heating is not recommended as it can accelerate both hydrolysis and other degradation pathways.

Purity of Fmoc-Gly-ODhbt

The presence of impurities in the solid active ester can act as nucleation sites, hindering dissolution and promoting precipitation. It is essential to use high-purity reagents for consistent results.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a self-validating method for determining the saturation solubility of a reagent like Fmoc-Gly-ODhbt in a specific solvent under controlled conditions.

Objective: To determine the maximum concentration (mg/mL) of Fmoc-Gly-ODhbt that can be dissolved in DMF or NMP at a controlled temperature.

Materials:

-

Fmoc-Gly-ODhbt (or other reagent of interest)

-

Anhydrous, peptide-synthesis grade DMF or NMP

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vortex mixer and sonicator

-

2 mL glass vials with screw caps

-

0.2 µm PTFE syringe filters and syringes

-

Pre-weighed glass evaporation vials

Methodology:

-

Preparation: Add an excess amount of Fmoc-Gly-ODhbt to a 2 mL glass vial (e.g., 300 mg into 1 mL of solvent). This ensures a saturated solution with visible undissolved solid.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., at 25°C). Allow the slurry to equilibrate for at least 4 hours (overnight is ideal) to ensure saturation is reached. Intermittent vortexing can aid this process.

-

Clarification: Allow the vial to stand undisturbed at the controlled temperature for 30 minutes to let the excess solid settle.

-

Sampling: Carefully draw approximately 0.5 mL of the clear supernatant into a syringe, being cautious not to disturb the solid pellet.

-

Filtration: Attach a 0.2 µm PTFE syringe filter and dispense the clear solution into a pre-weighed (tared) evaporation vial. The filtration step is crucial to remove any microscopic undissolved particles.

-

Mass Determination (Aliquot): Immediately cap and weigh the evaporation vial containing the filtered solution to determine the precise mass (and therefore volume, if density is known) of the aliquot.

-

Evaporation: Place the un-capped evaporation vial in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness.

-

Mass Determination (Solute): Once completely dry, weigh the evaporation vial again. The difference between this mass and the initial tare weight is the mass of the dissolved Fmoc-Gly-ODhbt.

-

Calculation: Solubility (mg/mL) = Mass of dry solute (mg) / Volume of aliquot (mL)

(Note: Volume can be calculated from the mass of the aliquot and the known density of the solvent at that temperature).

The following workflow diagram illustrates this process.

Practical Application: DMF vs. NMP and Troubleshooting

The choice between DMF and NMP often depends on the specific peptide sequence and synthesis conditions.

| Feature | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Polarity | More polar[4] | Less polar[4] |

| Solvating Power | Excellent for most coupling reagents and Fmoc-amino acids.[4][15] | Excellent resin solvation, may improve coupling yields.[6] |

| Use Case | General-purpose, default solvent for SPPS. | Often preferred for hydrophobic or aggregation-prone sequences to maintain solubility of the growing peptide chain.[4] |

| Stability Concern | Can degrade to dimethylamine, causing premature Fmoc deprotection.[6][13] | May cause faster decomposition of dissolved Fmoc-amino acids over time.[6] |

| Safety & Cost | Lower cost, but facing increasing regulatory scrutiny due to toxicity.[5][6] | Higher cost, also under regulatory review.[5] |

Troubleshooting Solubility Issues

If you encounter cloudy solutions or precipitation during reagent preparation, follow this logical troubleshooting workflow.

Conclusion and Best Practices

The high solubility of Fmoc-Gly-ODhbt in both DMF and NMP is fundamental to its successful application in SPPS. While direct quantitative data is sparse due to its nature as a reactive intermediate, its solubility can be confidently inferred from its highly soluble precursor, Fmoc-Gly-OH.

Key Recommendations for Researchers:

-

Prioritize Purity: Always use fresh, anhydrous, peptide-synthesis grade DMF or NMP to avoid issues with hydrolysis and solvent degradation.

-

Verify, Don't Assume: If encountering issues with difficult sequences or new reagents, perform a quick solubility test using the protocol outlined in this guide.

-

Choose Solvents Wisely: Use DMF as a reliable default, but consider switching to NMP to mitigate on-resin aggregation with hydrophobic sequences.

-

Prepare Solutions Fresh: To minimize degradation, prepare solutions of activated amino acids immediately before they are needed on the synthesizer.

-

Aid Dissolution Carefully: Use sonication and gentle warming as tools to aid dissolution, but avoid prolonged heating that could compromise the integrity of the active ester.

By adhering to these principles and understanding the underlying chemistry, researchers can effectively manage the solubility of Fmoc-Gly-ODhbt, ensuring its optimal performance in the synthesis of high-quality peptides.

References

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link]

-

Royal Society of Chemistry. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.

-

WordPress. (2026, February 5). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

-

AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers. Retrieved from [Link]

-

ResearchGate. (2023, August 6). How do i dissolve glycine in DMF? Retrieved from [Link]

-

Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Retrieved from [Link]

-

Advanced Peptides. (n.d.). Solubility Guidance. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, January 12). Active ester-based peptide bond formation and its application in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

-

ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable? Retrieved from [Link]

-

PubMed. (2019, January 15). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from [Link]

Sources

- 1. Overview of Custom Peptide Synthesis [peptide2.com]

- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotage.com [biotage.com]

- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 9. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Automated SPPS Using Fmoc-Gly-ODhbt

Abstract & Core Rationale

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the "black box" nature of automated synthesizers often obscures real-time coupling efficiency. Standard activation protocols (e.g., DIC/Oxyma or HATU/DIEA) rely on fixed reaction times, assuming completion.

Fmoc-Gly-ODhbt represents a specialized class of "self-indicating" active esters. Unlike standard free acids that require in-situ activation, this reagent is pre-activated with a 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HO-Dhbt) leaving group.

Why use Fmoc-Gly-ODhbt?

-

Visual Process Control: The released HO-Dhbt moiety forms a distinct yellow ion pair with unreacted amines on the resin.[1] The disappearance of this color from the solid phase serves as a real-time indicator of coupling completion.

-

Simplified Automation: Being pre-activated, it eliminates the need for separate activator vials (e.g., HATU, HBTU) and mixing steps, reducing instrument mechanical error rates.

-

Side-Reaction Suppression: While Glycine is achiral (immune to racemization), the ODhbt ester chemistry is exceptionally "clean," minimizing the risk of capping or aggregation often seen with highly reactive uronium salts in Glycine-rich regions.

Mechanism of Action

Understanding the colorimetric feedback loop is essential for interpreting automated results.

-

The Reactant: Fmoc-Gly-ODhbt is a stable, active ester.

-

The Indicator: The leaving group, HO-Dhbt, is a weak acid. In the presence of the resin-bound free amine (basic), it deprotonates to form the Dhbt anion .

-

The Signal:

-

Start of Coupling: The Dhbt anion ion-pairs with the resin-bound amines. Result: Bright Yellow Resin.

-

End of Coupling: As the amine is acylated (converted to a neutral amide), it can no longer hold the Dhbt anion. The anion is released into the solvent. Result: Resin returns to White/Translucent; Solvent becomes Yellow.

-

Visualizing the Pathway

Figure 1: The mechanistic pathway of Fmoc-Gly-ODhbt coupling. The transient yellow state on the resin indicates the presence of unreacted amines.

Pre-Synthesis Considerations

Reagent Solubility & Stability

Fmoc-Gly-ODhbt differs physically from Fmoc-Gly-OH. It is generally more hydrophobic due to the ester group.

| Parameter | Specification | Notes |

| Solvent | DMF (Dimethylformamide) | Preferred.[2][3] NMP (N-methyl-2-pyrrolidone) is a viable alternative for difficult sequences. |

| Concentration | 0.3 M - 0.5 M | Higher concentrations (0.5 M) are recommended to drive kinetics, as active esters are slower than HATU. |

| Additives | None required | Do not add HOBt or HOAt; this defeats the purpose of the pre-activated ester. |

| Stability | High | Stable in solution for >48 hours on the instrument deck, unlike HATU-activated acids which degrade rapidly. |

Instrument Configuration

-

Vial Position: Place Fmoc-Gly-ODhbt in the Amino Acid rack.

-

Activator Position: Assign a "Dummy" activator or configure the method to "Single Reagent Add" mode.

-

Base: Although the ester reacts without base, adding a catalytic amount of DIEA (Diisopropylethylamine) is recommended to ensure the amine remains deprotonated and to enhance the colorimetric transition.

Automated Protocol Workflow

This protocol is designed for standard batch synthesizers (e.g., CEM Liberty, Gyros Protein Technologies Tribute, Biotage Initiator+).

Step 1: Reagent Preparation

-

Calculate required mass:

. -

Dissolve Fmoc-Gly-ODhbt in DMF to reach 0.3 M .

-

Optional: Add 1 equivalent of DIEA relative to the ester if the instrument software requires a base addition step, or rely on the residual basicity of the resin wash.

Step 2: The Coupling Cycle

The following loop describes the logic required for the instrument software.

Figure 2: Automated cycle for ODhbt ester coupling. Note the extended reaction time compared to HATU.

Step 3: Detailed Methodology

-

Fmoc Removal: Standard 20% Piperidine in DMF (2 x 5 min).

-

Wash: DMF (5 x 1 min). Critical: Ensure all piperidine is removed to prevent premature cleavage of the ODhbt ester.

-

Coupling:

-

Dispense 5 equivalents of Fmoc-Gly-ODhbt solution relative to resin loading.

-

Note: If your synthesizer allows, program a "pause" at 5 minutes. Inspect the reaction vessel. The resin beads should be bright yellow . If they are white, the previous deprotection failed (no free amines).

-

Time: Allow to react for 45 to 60 minutes at room temperature. (Active esters react slower than on-board activated species).

-

-

End-Point Monitoring (The Dhbt Test):

-

At the end of the coupling step, before the drain, look at the vessel.

-

Solvent: Should be yellow (contains released HO-Dhbt).

-

Resin: Should be white/translucent .

-

Troubleshooting: If the resin beads remain yellow after the drain and a brief DMF wash, coupling is incomplete . The yellow color indicates the Dhbt anion is still ion-paired to unreacted amines. Perform a second coupling (double couple).

-

-

Final Wash: DMF (4 x 1 min). The flow-through must be colorless before proceeding to the next deprotection.

Validation & Performance Data

When comparing Fmoc-Gly-ODhbt against standard Fmoc-Gly-OH/DIC activation, the following performance metrics are typical:

| Metric | Fmoc-Gly-ODhbt | Fmoc-Gly-OH + HATU | Interpretation |

| Coupling Time | 45 - 60 min | 15 - 20 min | ODhbt is slower but more controlled. |

| Racemization | N/A (Gly is achiral) | N/A | For chiral AAs, ODhbt shows <0.2% racemization [1]. |

| Solubility | Good (DMF) | Excellent | Requires slightly more solvent volume. |

| Byproducts | HO-Dhbt (Water soluble) | Tetramethylurea/OAt | HO-Dhbt is easily washed away. |

| Monitoring | Visual (Self-indicating) | UV (requires cleavage) | ODhbt allows non-invasive monitoring. |

Troubleshooting Guide

Scenario 1: The resin never turns yellow upon addition.

-

Cause: The N-terminus is still Fmoc-protected or acetylated (capped).

-

Solution: Check the deprotection station/reagents.[3][4] Verify flow of piperidine.

Scenario 2: The resin remains yellow after 60 minutes.

-

Cause: Steric hindrance or aggregation is preventing the ester from accessing the amine.

-

Solution:

-

Drain and wash with DCM (swells resin differently).

-

Perform a second coupling with fresh Fmoc-Gly-ODhbt.

-

Increase temperature to 50°C (Caution: excessive heat can degrade esters, but 50°C is generally safe for Gly).

-

Scenario 3: Precipitation in the reaction vessel.

-

Cause: High concentration of Gly-ODhbt can aggregate in pure DMF.

-

Solution: Add 10-20% DCM or NMP to the amino acid solvent bottle.

References

-

König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte, 103(7), 2034-2040. Link

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text describing active ester utility in continuous flow systems). Link

-

Bachem. (n.d.). Peptide Coupling Reagents: The Principle of Active Esters. Bachem Technical Library. Link

-

Cameron, L. R., et al. (1988). Dhbt esters in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2895-2901. (Detailed kinetics and colorimetric monitoring data). Link

Sources

Application Note: Synthesis of Difficult Peptide Sequences using Fmoc-Gly-ODhbt

This Application Note is structured to provide a comprehensive, technical guide for researchers dealing with "difficult" peptide sequences—those prone to aggregation, steric hindrance, or secondary structure formation—using the self-indicating Fmoc-Gly-ODhbt active ester.

Abstract

The synthesis of "difficult" peptide sequences—characterized by intermolecular aggregation,

Introduction: The Challenge of the "Difficult Sequence"

In SPPS, a "difficult sequence" is not defined by the complexity of the amino acid side chains, but by the physicochemical properties of the growing peptide backbone.

-

The Problem: As the chain elongates, hydrophobic residues (Val, Ile, Ala) and structure-inducing residues can form inter-chain hydrogen bonds (

-sheets). This aggregation collapses the resin matrix, restricting solvent access and preventing the diffusion of activated amino acids to the N-terminus. -

The Blind Spot: Standard Kaiser tests (ninhydrin) are often unreliable in these regions because the aggregated N-terminus is inaccessible to the testing reagents, yielding false negatives (indicating "complete coupling" when the reaction actually failed).

The Solution: Fmoc-Gly-ODhbt Fmoc-Gly-ODhbt utilizes the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (Dhbt) leaving group. Unlike standard pentafluorophenyl (OPfp) or succinimide (OSu) esters, the ODhbt ester functions as an intrinsic chemical sensor. It reacts with free amines to generate a distinct yellow-colored ion, which fades as the coupling reaches completion. This allows for non-invasive, real-time monitoring of the reaction without removing resin aliquots.

Mechanism of Action

The efficacy of Fmoc-Gly-ODhbt relies on the dual nature of the Dhbt moiety: it is both an excellent leaving group and a pH-sensitive chromophore.

-

Activation: The Fmoc-Gly-ODhbt ester is highly reactive toward nucleophilic attack by the resin-bound amine.

-

The Indicator Effect: Upon mixing with the resin, the liberated HO-Dhbt (leaving group) is deprotonated by the remaining free amino groups on the solid support.

-

HO-Dhbt (Neutral): Colorless/Pale White.

-

Dhbt Anion (Deprotonated by Resin Amine): Bright Yellow/Orange .

-

-

The Endpoint: As the coupling proceeds, the free amine on the resin is consumed (acylated). Once all amines are acylated, there is no base left to deprotonate the HO-Dhbt. The equilibrium shifts back to the neutral, protonated form, and the yellow color disappears.

Visualizing the Mechanism

Figure 1: The chemical cycle of Fmoc-Gly-ODhbt coupling. The transient yellow color is sustained only while unreacted resin amines are present to ionize the leaving group.

Experimental Protocol

Materials & Reagents

-

Reagent: Fmoc-Gly-ODhbt (Commercial or prepared in situ).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) is strictly recommended over DMF for difficult sequences due to its superior ability to disrupt resin aggregation.